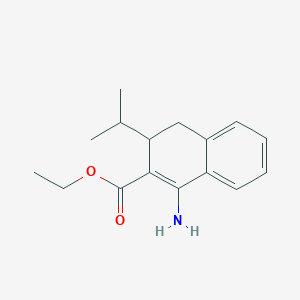

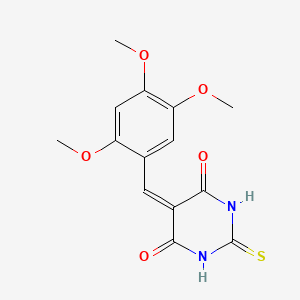

![molecular formula C12H21N3O3S B5520943 (3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)

(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the reduction of cyclic sulfonamide precursors, as demonstrated in the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. These processes typically utilize double reduction methods and can include intramolecular Heck reactions (Evans, 2007).

Molecular Structure Analysis

The molecular structure of compounds with sulfone and pyrrolidine moieties has been explored in various studies. For instance, the structure of phenyl (3-phenylpyrrolidin-3-yl)sulfones, a similar compound, was determined through structure-based design and relationship studies, revealing critical structural elements for high selectivity in biological applications (Duan et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of similar compounds often involves the formation of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, as demonstrated in various synthetic pathways. These compounds can react with alkynes in the presence of a catalyst, forming structurally complex derivatives (Culhane & Fokin, 2011).

Physical Properties Analysis

The physical properties of similar compounds can be inferred from studies on analogs. For instance, the crystal structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, which shares some structural features, was determined using NMR and IR spectroscopy, and X-ray diffraction, revealing important insights into molecular interactions (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties of sulfonamide-derived compounds, such as their reactivity and bonding nature, have been characterized in various studies. For instance, the nature of bonding and structure of sulfonamide-derived new ligands were deduced from physical, spectral, and analytical data, providing insights into their chemical behavior (Chohan & Shad, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The compound (3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine is associated with a class of compounds that exhibit significant reactivity and potential for synthesis in organic chemistry. For instance, sulfamoyl azides, which are related to the core structure of this compound, can be generated from secondary amines using novel sulfonyl azide transfer agents. These azides can react with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles, which are versatile intermediates in organic synthesis. Such compounds are known to add asymmetrically to olefins, showcasing their potential in creating chiral centers and contributing to asymmetric synthesis (Culhane & Fokin, 2011).

Functional Modification and Biological Activity

The compound falls within a category of sulfonamide derivatives that have been explored for their biological activity and potential for functional modification. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, including sulfonamide derivatives, to form amine-treated polymers. These modifications can enhance the polymers' properties, such as swelling behavior, thermal stability, and potential antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Antioxidant and Enzyme Inhibition Activities

Sulfonamide derivatives, such as those related to (3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine, have been synthesized from dopamine derivatives and investigated for their biological activities. These compounds have shown promising antioxidant activities through various assays and have demonstrated effective inhibition of acetylcholinesterase (AChE) activity. Such activities suggest potential therapeutic applications, especially in conditions where oxidative stress and enzyme dysregulation play a role (Göçer et al., 2013).

Selective Inverse Agonism

Compounds within the same structural family as the subject compound have been explored for their selectivity and efficacy as inverse agonists of certain receptors, such as RORγt. Through structure-based design and optimization, derivatives have been identified that exhibit high selectivity and desirable pharmacokinetic properties, demonstrating the potential for therapeutic application in modulating immune responses (Duan et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3S/c1-4-5-10-6-15(7-11(10)13)19(16,17)12-8(2)14-18-9(12)3/h10-11H,4-7,13H2,1-3H3/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFPKYCTIZDAIJ-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)S(=O)(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)

![ethyl ({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B5520865.png)

![3'-(4-hydroxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5520873.png)

![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)

![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)

![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)